![molecular formula C16H17N3O B2541072 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone CAS No. 903475-61-6](/img/structure/B2541072.png)

1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

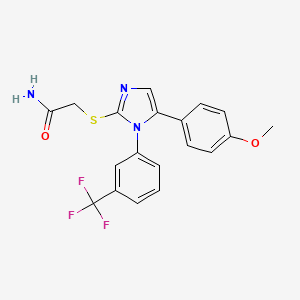

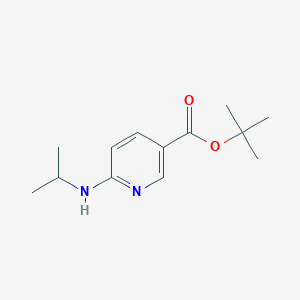

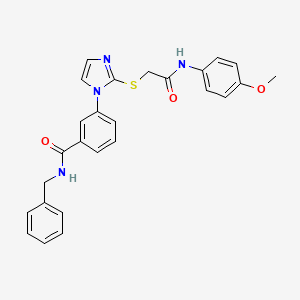

The molecule “1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone” is a complex organic compound. It contains a 3,4-dihydroisoquinoline group, which is a type of isoquinoline, a nitrogen-containing heterocycle . It also contains a 4-methylpyrimidine group, which is a type of pyrimidine, another nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For example, the synthesis of N-substituted 3,4-dihydroisoquinolin-1(2H)-ones involves a base-mediated ring closure followed by N-deprotection and N-alkylation .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR), electrospray ionization mass spectrometry (ESI-MS), and nuclear magnetic resonance (NMR) .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar groups can affect the compound’s solubility in water and other solvents. The presence of aromatic rings can affect the compound’s stability and reactivity .Applications De Recherche Scientifique

Antioomycete Activity in Plant Disease Management

The natural scaffold of 3,4-dihydroisoquinolin-1(2H)-one has been harnessed for plant disease management. Researchers synthesized 59 derivatives of this scaffold using the Castagnoli–Cushman reaction. Among these derivatives, compound I23 demonstrated remarkable antioomycete activity against the phytopathogen Pythium recalcitrans. Its in vitro potency (with an EC50 value of 14 μM) surpassed that of the commercial fungicide hymexazol. Additionally, I23 exhibited significant in vivo preventive efficacy. Mechanistic studies suggested that I23 disrupts the biological membrane systems of P. recalcitrans .

Antitumor and Antioxidant Properties

Quinazolin-4(1H)-ones, structurally related to 3,4-dihydroisoquinolin-1(2H)-one, have been investigated for their antitumor and antioxidant activities. These compounds hold promise as potential therapeutic agents in cancer treatment and oxidative stress management .

Inhibition of Aldo-Keto Reductase AKR1C3

The compound 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid emerged as a highly potent (low nM) and isoform-selective (1500-fold) inhibitor of aldo-keto reductase AKR1C3. This enzyme is of interest in both breast and prostate cancer research .

Antibacterial and Antifungal Properties

A series of 2-aryl-3,4-dihydroisoquinolin-2-iums, designed by introducing benzoic acid and phenol pharmacophores, displayed antifungal activity. Compounds 2, 4, 5, 7, and 8 exhibited strong inhibition rates against Alternaria alternata, while 2, 3, 7, 8, 14, 15, and 23 showed potent activities against Colletotrichum lunata. Compound 8 stood out with excellent activity against Pyricularia oryzae .

5-Hydroxytryptamine (5-HT) Receptor Ligand

Given its structural resemblance to quinazolin-4(1H)-ones, this compound may interact with 5-HT receptors. Research into its effects on serotonin signaling could reveal novel therapeutic avenues.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methylpyrimidin-5-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-11-15(12(2)20)9-17-16(18-11)19-8-7-13-5-3-4-6-14(13)10-19/h3-6,9H,7-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIWFZHRCVKVIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)C)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2540991.png)

![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2540998.png)

![ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2541000.png)

![1,7-bis(2-fluorobenzyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2541003.png)

![3-cyclohexyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide](/img/structure/B2541005.png)

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2541006.png)

![(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2541007.png)

![[(4-Cyclohexylphenyl)sulfonyl]benzylamine](/img/structure/B2541012.png)